3'-Acetoxy-4-chlorobutyrophenone
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Overview
Description
3’-Acetoxy-4-chlorobutyrophenone is an organic compound with the molecular formula C12H13ClO3 It is characterized by the presence of an acetoxy group at the 3’ position and a chlorobutyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetoxy-4-chlorobutyrophenone typically involves the acetylation of 4-chlorobutyrophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the phenolic hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 3’-Acetoxy-4-chlorobutyrophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: 3’-Acetoxy-4-chlorobutyrophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of 4-chlorobutyrophenone carboxylic acid.
Reduction: Formation of 4-chlorobutyrophenol.
Substitution: Formation of 3’-acetoxy-4-methoxybutyrophenone or 3’-acetoxy-4-cyanobutyrophenone.
Scientific Research Applications
3’-Acetoxy-4-chlorobutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3’-Acetoxy-4-chlorobutyrophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological macromolecules. The chlorobutyrophenone moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 4-Chlorobutyrophenone
- 3’-Hydroxy-4-chlorobutyrophenone
- 3’-Methoxy-4-chlorobutyrophenone
Comparison: 3’-Acetoxy-4-chlorobutyrophenone is unique due to the presence of the acetoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, 4-chlorobutyrophenone lacks the acetoxy group, making it less reactive in certain substitution reactions. Similarly, 3’-hydroxy-4-chlorobutyrophenone has a hydroxyl group instead of an acetoxy group, which affects its solubility and reactivity.
Properties
IUPAC Name |
[3-(4-chlorobutanoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-9(14)16-11-5-2-4-10(8-11)12(15)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISMKOICDMQJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645203 |
Source
|
Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-89-5 |
Source
|
Record name | 1-[3-(Acetyloxy)phenyl]-4-chloro-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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